

# Application Notes and Protocols: BOP-Cl in the Preparation of Depsipeptides

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## Compound of Interest

Compound Name:	<i>Bis(2-oxo-3-oxazolidinyl)phosphinic chloride</i>
Cat. No.:	B1197263

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## Introduction

Depsipeptides, hybrid molecules containing both amide and ester bonds, represent a significant class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The efficient and stereochemically controlled formation of the ester linkage is a critical step in their synthesis. **Bis(2-oxo-3-oxazolidinyl)phosphinic chloride** (BOP-Cl) has emerged as a powerful coupling reagent for this purpose, particularly in the synthesis of complex depsipeptides and those containing sterically hindered or N-methylated amino acids.

These application notes provide a comprehensive overview of the use of BOP-Cl in depsipeptide synthesis, including detailed experimental protocols, quantitative data on reaction efficiency, and a mechanistic illustration of the ester bond formation.

## Advantages of Using BOP-Cl in Depsipeptide Synthesis

- **High Coupling Efficiency:** BOP-Cl consistently affords high yields of depsipeptides, even in challenging coupling reactions involving sterically hindered amino acids or N-methylated residues.<sup>[1]</sup>

- Suppression of Racemization: The use of BOP-Cl minimizes epimerization at the chiral centers of the amino acid and hydroxy acid components, ensuring the stereochemical integrity of the final product.[2]
- Mild Reaction Conditions: Depsipeptide synthesis using BOP-Cl can be performed under mild conditions, typically at or below room temperature, which is advantageous for sensitive substrates.[1][2]
- Effectiveness with N-methylated Amino Acids: BOP-Cl is particularly effective in the acylation of N-methylated amino acids, a common feature in many biologically active depsipeptides like cyclosporine.[2]

## Quantitative Data on BOP-Cl Mediated Depsipeptide Synthesis

The following tables summarize the reported yields for the synthesis of various depsipeptides and peptide fragments using BOP-Cl as the coupling reagent.

Table 1: Synthesis of Dipeptides Containing Imino Acids

Dipeptide Sequence	Yield (%)	Reference
Z-Pro-Pro-OMe	85	[1]
Z-MeAla-MeAla-OtBu	92	[1]
Z-MePhe-MePhe-OtBu	88	[1]
Z-MeVal-MeVal-OtBu	89	[1]
Z-SPip-SPip-OMe	96	[1]

Conditions: Preactivation with an excess of BOP-Cl followed by the addition of the amino component at 0°C to room temperature.

Table 2: Synthesis of Cyclosporine A Fragments

| Fragment | Coupling Step | Yield (%) | Reference | | --- | --- | --- | | 2-7 Hexapeptide | Boc-MeLeu-OH + H-MeLeu-Val-MeLeu-Ala-MeLeu-OMe | 78 | | 2-7 Hexapeptide | Boc-MeVal-OH + H-MeLeu-MeLeu-Val-MeLeu-Ala-MeLeu-OMe | 85 | | 2-7 Hexapeptide | Boc-D-Ala-OH + H-MeVal-MeLeu-MeLeu-Val-MeLeu-Ala-MeLeu-OMe | 92 | | 8-11 Tetrapeptide | Boc-D-Ala-OH + H-MeLeu-MeLeu-MeVal-OMe | 85-95 | |

Conditions: Reaction conditions varied, but generally involved the use of BOP-Cl in the presence of a tertiary amine base like diisopropylethylamine (DIEA) in a suitable organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

## Experimental Protocols

### General Protocol for Didepsipeptide Synthesis using BOP-Cl

This protocol describes a general procedure for the coupling of an N-protected amino acid to a hydroxy acid ester.

#### Materials:

- N-protected amino acid (1.0 eq)
- Hydroxy acid ester (1.0 eq)
- BOP-Cl (1.1 eq)
- Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.5 eq)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Argon or Nitrogen atmosphere

#### Procedure:

- Dissolve the N-protected amino acid (1.0 eq) and the hydroxy acid ester (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Add DIEA or NMM (2.5 eq) to the solution and stir for 5 minutes.
- Add BOP-Cl (1.1 eq) in one portion to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
- Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude depsipeptide by flash column chromatography on silica gel.

## Protocol for the Synthesis of a Sterically Hindered Depsipeptide: Z-MeVal-MeVal-OtBu

This protocol is an example of a "difficult" coupling to form a depsipeptide bond between two N-methylated, sterically hindered amino acids.

### Materials:

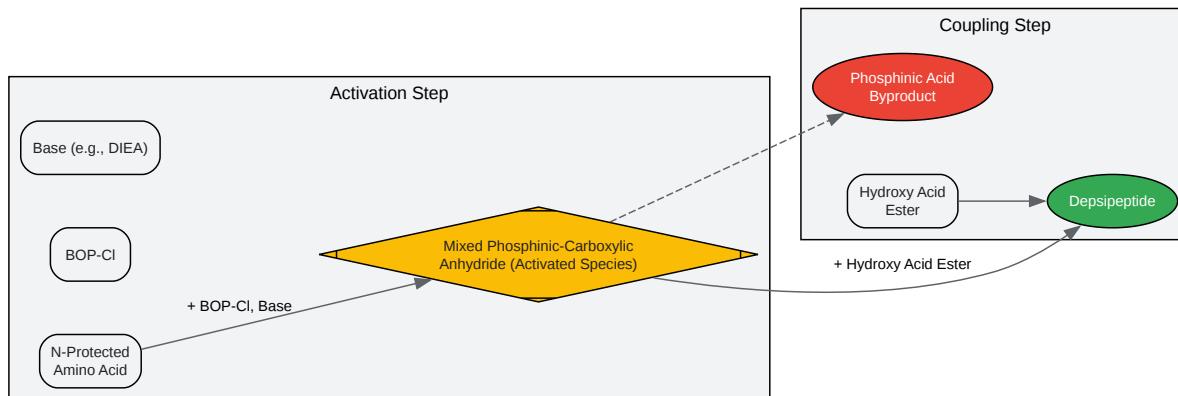
- Z-MeVal-OH (1.0 eq)
- H-MeVal-OtBu (1.0 eq)
- BOP-Cl (1.2 eq)
- DIEA (3.0 eq)
- Anhydrous DCM

**Procedure:**

- Dissolve Z-MeVal-OH (1.0 eq) in anhydrous DCM under an argon atmosphere.
- Cool the solution to 0 °C.
- Add BOP-Cl (1.2 eq) and DIEA (1.5 eq) to the solution. Stir the mixture at 0 °C for 30 minutes for pre-activation.
- In a separate flask, dissolve H-MeVal-OtBu (1.0 eq) in anhydrous DCM and add DIEA (1.5 eq).
- Add the solution of the activated acid dropwise to the solution of the amino acid ester at 0 °C.
- Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
- Monitor the reaction by TLC.
- Work up the reaction as described in the general protocol.
- Purify the product by column chromatography to yield Z-MeVal-MeVal-OtBu.

## Mechanism of BOP-Cl Mediated Ester Bond Formation

The reaction proceeds through the formation of a highly reactive mixed phosphinic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the hydroxy acid to form the desired ester bond.

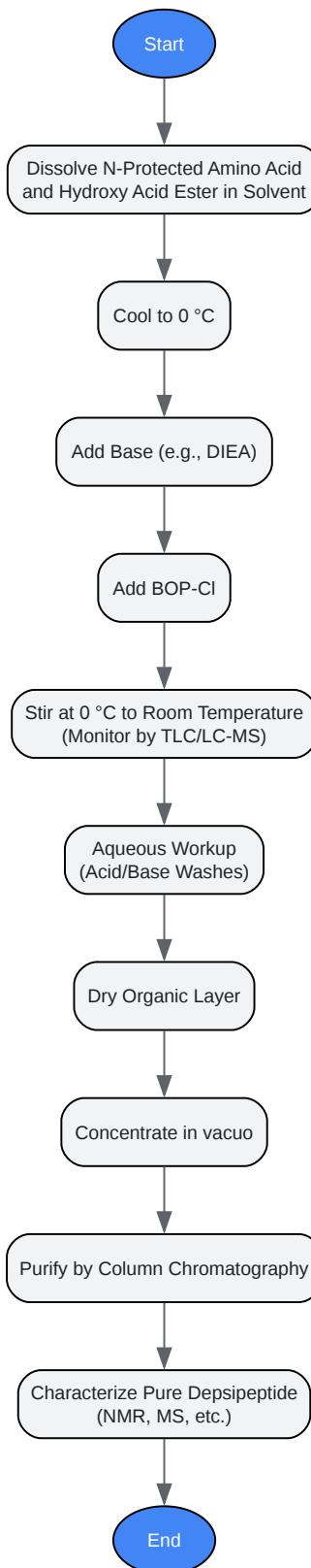


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Caption: Mechanism of BOP-Cl mediated ester bond formation.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a depsipeptide using BOP-Cl.

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## References

- 1. researchgate.net [researchgate.net]
- 2. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]
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